molecular formula C22H20N4O3S B2730604 2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1207001-47-5

2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

Cat. No. B2730604
CAS RN: 1207001-47-5
M. Wt: 420.49
InChI Key: SOMWZHUREFMQAL-UHFFFAOYSA-N
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Description

2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications

Novel Anti-Helicobacter pylori Agents

Research into compounds with similar structural features has led to the development of potent and selective agents against Helicobacter pylori, a significant pathogen responsible for gastric disorders. The study by Carcanague et al. (2002) highlights the effectiveness of derivatives from a similar scaffold in combating H. pylori strains, including those resistant to traditional treatments, without significantly affecting commensal or other pathogenic microorganisms. This points to the potential of structurally related compounds in creating targeted antibiotics with minimal side effects on the host's microbiota (Carcanague et al., 2002).

Tumor Inhibition and Anti-inflammatory Actions

Faheem (2018) explores the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including those structurally akin to the compound . These derivatives show promise in tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory actions, highlighting their multifaceted therapeutic potential. The study specifically notes the significant affinity and inhibitory effects of certain derivatives, suggesting a promising avenue for the development of new anti-cancer and anti-inflammatory drugs (Faheem, 2018).

Molecular Docking and Drug Design

The compound's related structures have been synthesized and evaluated for various biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Thangarasu et al. (2019) discuss the synthesis of pyrazole carbaldehyde derivatives and their potential as COX-2 inhibitors or anti-inflammatory drugs, emphasizing the role of molecular docking in identifying promising therapeutic candidates. This research underscores the utility of such compounds in the rational design of drugs with specific biological targets (Thangarasu et al., 2019).

Material Science and Corrosion Inhibition

In the field of material science, derivatives of 1,3,4-oxadiazole, which share a resemblance with the compound in focus, have been explored for their corrosion inhibitory properties on metals in acidic media. Bouklah et al. (2006) detail how such compounds exhibit high efficiency as corrosion inhibitors, providing insights into their adsorption behavior and thermodynamic parameters. This research offers a pathway for the development of new materials with enhanced durability and resistance to environmental degradation (Bouklah et al., 2006).

properties

IUPAC Name

4-phenyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14(2)28-17-10-8-16(9-11-17)21-25-20(29-26-21)13-30-22-23-18(12-19(27)24-22)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMWZHUREFMQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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